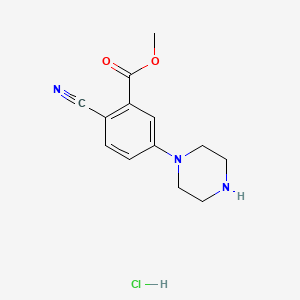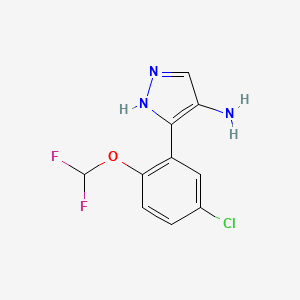
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chloro-difluoromethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-difluoromethoxybenzene with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Applications De Recherche Scientifique
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects . For example, it has been studied as an inhibitor of Janus kinase (JAK), which plays a role in cytokine signaling pathways involved in inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-difluoromethoxyphenyl pyrazolopyrimidine: This compound shares a similar core structure but differs in its specific substitutions and functional groups.
5-chloro-2-difluoromethoxyphenylmethanol: Another related compound with a different functional group, which affects its chemical properties and applications.
Uniqueness
5-(5-chloro-2-difluoromethoxyphenyl)-1H-pyrazol-4-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as JAK, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H8ClF2N3O |
|---|---|
Poids moléculaire |
259.64 g/mol |
Nom IUPAC |
5-[5-chloro-2-(difluoromethoxy)phenyl]-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H8ClF2N3O/c11-5-1-2-8(17-10(12)13)6(3-5)9-7(14)4-15-16-9/h1-4,10H,14H2,(H,15,16) |
Clé InChI |
GFQGPLNAPUIFRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=C(C=NN2)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




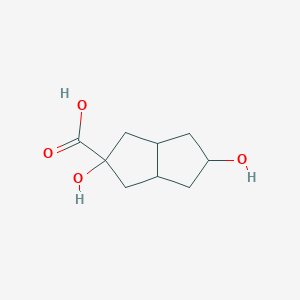
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
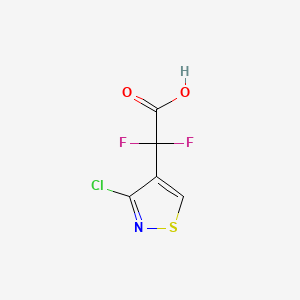
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)
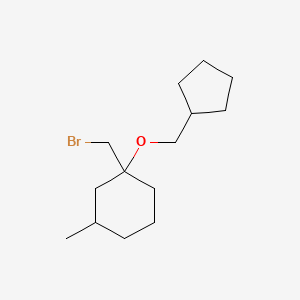
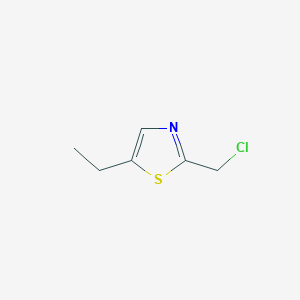
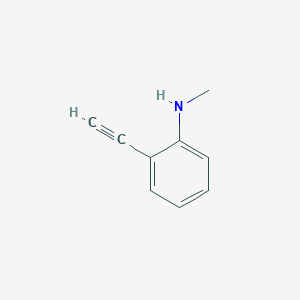
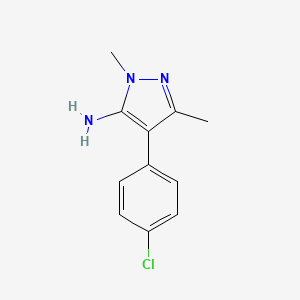
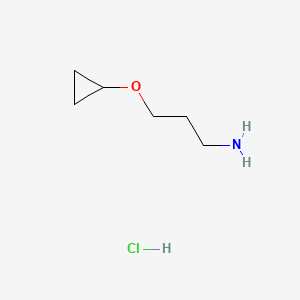
![Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484620.png)

